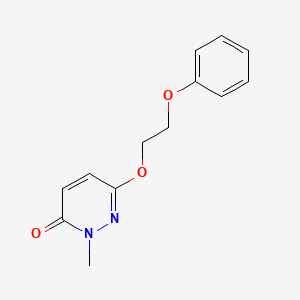![molecular formula C20H16N2O3S B4767034 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4767034.png)
4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide
Vue d'ensemble
Description
4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide, also known as MNPA, is a chemical compound that belongs to the class of benzamide derivatives. MNPA is a potent inhibitor of the enzyme, thioredoxin reductase (TrxR), which plays a crucial role in the regulation of cellular redox homeostasis. Due to its unique chemical structure and biochemical properties, MNPA has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide inhibits TrxR by binding to the active site of the enzyme. TrxR is a key enzyme in the regulation of cellular redox homeostasis, which is necessary for the survival and proliferation of cancer cells. By inhibiting TrxR, 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide disrupts the redox balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide has been shown to have anti-inflammatory and antioxidant properties. 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide has also been shown to inhibit the growth of several bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide is its potency as a TrxR inhibitor. 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide has been shown to be more potent than other TrxR inhibitors such as auranofin and curcumin. However, 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide has some limitations as well. 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide is a relatively new compound, and its long-term toxicity and pharmacokinetics are not well understood. Additionally, 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide is not readily soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide. One area of research is the development of 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide-based anticancer drugs. 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide has shown promise as a potential anticancer agent, and further research is needed to determine its efficacy in vivo. Another area of research is the study of the mechanism of action of 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide. Understanding how 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide inhibits TrxR could lead to the development of more potent TrxR inhibitors. Additionally, the study of 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide's anti-inflammatory and antioxidant properties could lead to the development of new therapies for a variety of diseases.
Applications De Recherche Scientifique
4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer therapy. 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting TrxR activity. This makes it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
4-methyl-3-nitro-N-(2-phenylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-14-11-12-15(13-18(14)22(24)25)20(23)21-17-9-5-6-10-19(17)26-16-7-3-2-4-8-16/h2-13H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKBNGOBWYKRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![dimethyl 5-[(N,N-dimethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4766975.png)
![5-{2-[(2-chlorobenzyl)oxy]-5-nitrobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4766977.png)
![1-(4-methoxyphenyl)-5-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4766989.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4766993.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4766998.png)
![3-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B4767006.png)
![2-(4-methoxyphenyl)-N-[3-(N-{[2-(4-propoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B4767016.png)
![5-propyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-3-thiophenecarbohydrazide](/img/structure/B4767023.png)
![N-(3-chloro-4-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4767031.png)
![3-ethyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4767048.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4767054.png)